![molecular formula C12H15BrO3 B3315388 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene CAS No. 951892-99-2](/img/structure/B3315388.png)
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene”, related compounds have been synthesized. For instance, new α-aminophosphonates were synthesized by the Kabachnik-Fields reaction of 3,4,5-trimethoxybenzaldehyde (TMB) with p - or m -bromoaniline and a dialkyl phosphite under solvent-free conditions .Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is microtubules . Microtubules are a component of the cytoskeleton, playing crucial roles in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .
Mode of Action
This compound promotes tubulin polymerization , a process critical for the formation and function of microtubules . By interacting with tubulin, it can disrupt the dynamics of microtubule assembly and disassembly, which is essential for cell division and intracellular transport .
Biochemical Pathways
The interaction of this compound with tubulin affects the microtubule dynamics , leading to cell cycle arrest at the mitotic phase . This disruption of the cell cycle can trigger programmed cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its molecular weight (277112 Da ) suggests it may have favorable absorption and distribution characteristics
Result of Action
The compound induces apoptotic cell death in certain cell lines . This means it can trigger the self-destruction of cells, a useful property for combating diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,2,3-trimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQZWNKKMPFZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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